6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid
Description
Properties
Molecular Formula |
C8H6F2N2O5 |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-methoxy-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F2N2O5/c1-17-7-3(8(13)14)2-4(12(15)16)5(11-7)6(9)10/h2,6H,1H3,(H,13,14) |
InChI Key |
ONDHJIKBEOQQIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Preparation Methods
Introduction of the Difluoromethyl Group
The difluoromethyl group (-CF2H) is typically introduced via difluoromethylation reagents or intermediates. Common approaches include:
- Use of difluorocarbene precursors or chlorodifluoromethane (ClCF2H) as difluoromethyl sources.
- Transition metal-catalyzed coupling reactions of aryl or heteroaryl halides with difluoromethylating agents.
A representative method involves coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes. This method is effective especially for electron-deficient pyridine derivatives, which is relevant for nicotinic acid analogs.
Methoxylation at the 2-Position
Methoxylation is generally achieved by nucleophilic substitution or direct methylation of hydroxyl precursors. Starting from 2-hydroxypyridine derivatives, methylation with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions can yield the 2-methoxy substituent.
Nitration at the 5-Position
Nitration of pyridine derivatives is challenging due to the electron-deficient nature of the ring and potential side reactions. A patented method for nitration of 6-hydroxyl-5-nitronicotinic acid, a close analog, involves:
- Using a mixture of concentrated sulfuric acid and red fuming nitric acid (RFNA) in molar ratios ranging from 1:5 to 1:7.
- Pre-nitration at moderate temperatures (50–65 °C) for 4–5 hours.
- Main nitration at elevated temperatures (80 °C) for 10–14 hours.
- Crystallization at low temperatures (0–4 °C) to isolate the product.
This method achieves high purity (above 99%) and good yields (around 88–89%) with conversion ratios exceeding 94%.
Integration of Functional Groups
The synthetic route to 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid typically integrates these steps in sequence or via convergent synthesis. For example, starting from 2-methoxy-6-halonicotinic acid, difluoromethylation can be performed, followed by nitration under controlled conditions.
Industrial synthesis emphasizes scalability, yield, and purity. Key factors include:
- Use of catalysts to improve reaction rates and selectivity.
- Controlled temperature and solvent systems to minimize byproducts.
- Application of continuous flow reactors to enhance reproducibility and safety.
- Purification by recrystallization, vacuum drying, and chromatographic methods.
- The nitration step is critical for regioselectivity and purity; optimization of acid ratios and temperature profiles significantly improves yield and reduces byproducts.
- Difluoromethylation efficiency depends on the electronic nature of the pyridine ring; electron-deficient substrates favor decarboxylation steps post-coupling.
- Methoxylation is straightforward but requires careful control to avoid over-alkylation or side reactions.
The preparation of this compound involves a multi-step synthetic approach combining difluoromethylation, methoxylation, and nitration. Advances in difluoromethylation chemistry and optimized nitration protocols enable efficient synthesis with high purity and yield. Industrial methods focus on scalability and reproducibility, employing catalysts and controlled reaction conditions. This compound’s synthesis is well-documented in recent patents and research literature, providing a robust foundation for further pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted nicotinic acid derivatives .
Scientific Research Applications
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid exerts its effects is related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring significantly influence solubility, acidity, and reactivity. Below is a comparative analysis with analogous compounds:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid | 6-CF₂H, 2-OCH₃, 5-NO₂ | ~254.1 (estimated) | High electronegativity from CF₂H and NO₂; moderate acidity due to COOH group. |
| 2-Hydroxy-5-nitronicotinic acid (CAS 911461-03-5) | 2-OH, 5-NO₂ | 184.11 | Higher acidity (stronger -OH vs. -OCH₃); reduced lipophilicity. |
| 6-Cyano-5-(difluoromethyl)-2-methylnicotinic acid | 6-CF₂H, 2-CH₃, 5-CN | ~237.2 (estimated) | Increased electron-withdrawing effects from CN; steric hindrance from CH₃. |
| 6-Methoxynicotinic acid (CAS 66572-55-2) | 6-OCH₃ | 153.14 | Lower molecular weight; lacks nitro and CF₂H groups, reducing metabolic stability. |
Key Observations :
- The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 6-Methoxynicotinic acid) .
- Methoxy vs. Hydroxy : The methoxy group in the target compound reduces acidity compared to 2-hydroxy derivatives, which may influence solubility and membrane permeability .
Target Compound’s Unique Advantages :
- The nitro group may act as a leaving group or participate in electron transfer, enabling prodrug strategies .
Biological Activity
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a difluoromethyl moiety, which significantly influence its biological properties. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 239.15 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor in different cellular pathways. The following sections detail its efficacy against specific pathogens and cellular targets.
Inhibition of Pathogens
- Leishmania spp. : Studies have shown that derivatives of nitronicotinic acids demonstrate significant activity against Leishmania donovani and Leishmania infantum. The compound's structure allows it to penetrate cell membranes effectively, leading to enhanced efficacy in parasite clearance models .
- HIV-1 Replication : Similar compounds have been studied for their ability to inhibit HIV-1 replication by targeting reverse transcriptase (RT). The selectivity index for these compounds often exceeds 10, indicating a favorable therapeutic window .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using human lung fibroblast (MRC-5) cell lines, where IC50 values were determined to understand the balance between therapeutic efficacy and toxicity .
The proposed mechanism of action involves the inhibition of essential enzymes within the targeted pathogens. For example, the nitro group in the structure may facilitate redox reactions that lead to oxidative stress within the cells of pathogens like Leishmania spp., ultimately resulting in cell death.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Leishmaniasis : In a murine model, treatment with this compound resulted in over 97% parasite clearance at doses of 25 mg/kg administered twice daily . This study underscores the potential of this compound as a therapeutic agent against leishmaniasis.
- HIV Inhibition Study : A study investigating the dual inhibition mechanism showed that similar compounds could block both polymerase and RNase H functions of HIV-1 RT, making them promising candidates for further development .
Data Table Summary
| Compound Name | Target Pathogen | IC50 (μM) | Efficacy (% Clearance) | Notes |
|---|---|---|---|---|
| This compound | Leishmania donovani | 0.39 | >97% | Effective in murine model |
| Similar Compounds | HIV-1 | 14 | >90% | Allosteric inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
